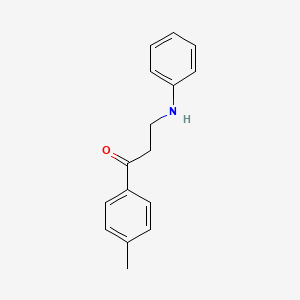![molecular formula C19H24N4O4 B5630419 (4S)-N-ethyl-4-(3-furoylamino)-1-[3-(1H-pyrrol-1-yl)propanoyl]-L-prolinamide](/img/structure/B5630419.png)
(4S)-N-ethyl-4-(3-furoylamino)-1-[3-(1H-pyrrol-1-yl)propanoyl]-L-prolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S)-N-ethyl-4-(3-furoylamino)-1-[3-(1H-pyrrol-1-yl)propanoyl]-L-prolinamide, also known as EFP, is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. EFP is a prolyl oligopeptidase inhibitor and has been studied for its effects on various physiological and biochemical processes.
Mécanisme D'action
(4S)-N-ethyl-4-(3-furoylamino)-1-[3-(1H-pyrrol-1-yl)propanoyl]-L-prolinamide acts as a prolyl oligopeptidase inhibitor by binding to the active site of the enzyme and preventing the breakdown of proline-containing peptides. This inhibition leads to an increase in the levels of these peptides, which can have various physiological and biochemical effects.
Biochemical and Physiological Effects:
(4S)-N-ethyl-4-(3-furoylamino)-1-[3-(1H-pyrrol-1-yl)propanoyl]-L-prolinamide has been shown to have various biochemical and physiological effects, including reducing inflammation, decreasing pain, and inhibiting tumor growth. (4S)-N-ethyl-4-(3-furoylamino)-1-[3-(1H-pyrrol-1-yl)propanoyl]-L-prolinamide has also been studied for its effects on memory and learning processes, with some studies suggesting that it may improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of (4S)-N-ethyl-4-(3-furoylamino)-1-[3-(1H-pyrrol-1-yl)propanoyl]-L-prolinamide in lab experiments is its specificity for the prolyl oligopeptidase enzyme. This specificity allows for targeted effects and reduces the likelihood of off-target effects. However, one limitation of (4S)-N-ethyl-4-(3-furoylamino)-1-[3-(1H-pyrrol-1-yl)propanoyl]-L-prolinamide is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on (4S)-N-ethyl-4-(3-furoylamino)-1-[3-(1H-pyrrol-1-yl)propanoyl]-L-prolinamide. One area of interest is its potential therapeutic applications in the treatment of various inflammatory and pain-related conditions. Additionally, further studies are needed to better understand the effects of (4S)-N-ethyl-4-(3-furoylamino)-1-[3-(1H-pyrrol-1-yl)propanoyl]-L-prolinamide on memory and learning processes. Finally, research is needed to better understand the potential toxicity of (4S)-N-ethyl-4-(3-furoylamino)-1-[3-(1H-pyrrol-1-yl)propanoyl]-L-prolinamide and its effects on various physiological systems.
Méthodes De Synthèse
(4S)-N-ethyl-4-(3-furoylamino)-1-[3-(1H-pyrrol-1-yl)propanoyl]-L-prolinamide is synthesized using a multi-step process involving the reaction of different chemical compounds. The synthesis method involves the use of various reagents, including ethyl chloroformate, furoyl chloride, and pyrrole-1-carboxylic acid. The final product is obtained through purification and crystallization techniques.
Applications De Recherche Scientifique
(4S)-N-ethyl-4-(3-furoylamino)-1-[3-(1H-pyrrol-1-yl)propanoyl]-L-prolinamide has been studied for its potential therapeutic applications in various scientific research fields. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. (4S)-N-ethyl-4-(3-furoylamino)-1-[3-(1H-pyrrol-1-yl)propanoyl]-L-prolinamide has also been studied for its effects on memory and learning processes.
Propriétés
IUPAC Name |
(2S,4S)-N-ethyl-4-(furan-3-carbonylamino)-1-(3-pyrrol-1-ylpropanoyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4/c1-2-20-19(26)16-11-15(21-18(25)14-6-10-27-13-14)12-23(16)17(24)5-9-22-7-3-4-8-22/h3-4,6-8,10,13,15-16H,2,5,9,11-12H2,1H3,(H,20,26)(H,21,25)/t15-,16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIEKSCHEMBPDCW-HOTGVXAUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CC(CN1C(=O)CCN2C=CC=C2)NC(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H]1C[C@@H](CN1C(=O)CCN2C=CC=C2)NC(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4S)-N-ethyl-4-(3-furoylamino)-1-[3-(1H-pyrrol-1-yl)propanoyl]-L-prolinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(5-chloro-2-pyridinyl)-1-piperazinyl]-N,N-dimethyl-1-(2-methylphenyl)-2-oxoethanamine](/img/structure/B5630338.png)
![1-[(4-bromo-2-thienyl)methyl]-4-methyl-1,4-diazepane](/img/structure/B5630340.png)
![N,N-diethyl-1-[(5-oxo-1,6-naphthyridin-6(5H)-yl)acetyl]piperidine-3-carboxamide](/img/structure/B5630344.png)
![3-[(2-chlorobenzyl)oxy]-1,2-benzisothiazole 1,1-dioxide](/img/structure/B5630361.png)
![6-[2-(2-aminoethyl)-4-morpholinyl]-2-[(4-methylbenzyl)thio]-4-pyrimidinamine dihydrochloride](/img/structure/B5630372.png)

![N-(3,4-difluorobenzyl)-3-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl}propanamide](/img/structure/B5630385.png)
![1-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-[4-(1H-pyrazol-1-yl)phenyl]piperidine-4-carboxamide](/img/structure/B5630390.png)
![N-(2,5-dimethoxyphenyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5630394.png)
![2-(2-methoxyethyl)-8-[(2-methyl-1-benzofuran-7-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5630400.png)
![4-[5-(2-cyclohexylethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5630406.png)
![N-{[(3-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5630413.png)
![8-[(2-ethylpyrimidin-5-yl)methyl]-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5630431.png)
![5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2-chlorobenzoic acid](/img/structure/B5630435.png)